molecular formula C23H14BrCl2N3O2 B11987755 5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one CAS No. 303104-48-5

5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one

Cat. No.: B11987755
CAS No.: 303104-48-5
M. Wt: 515.2 g/mol
InChI Key: MURGVYQVGSRXRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,3'-indolin]-2'-one is a spiroheterocyclic molecule featuring a fused pyrazolo-oxazine core and an indolinone moiety. Its structure includes halogen substituents (bromine at position 5', chlorine at positions 7 and 9) and a phenyl group at position 2, contributing to its unique electronic and steric properties . This compound is synthesized via multi-step reactions involving condensation and cyclization, often employing halogenation agents like bromine or chlorine sources . Its spiro architecture and halogenated substituents make it a candidate for pharmaceutical and materials science research, particularly in antimicrobial applications .

Properties

CAS No.

303104-48-5

Molecular Formula

C23H14BrCl2N3O2

Molecular Weight

515.2 g/mol

IUPAC Name

5'-bromo-7,9-dichloro-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,3'-1H-indole]-2'-one

InChI

InChI=1S/C23H14BrCl2N3O2/c24-13-6-7-18-16(8-13)23(22(30)27-18)29-20(11-19(28-29)12-4-2-1-3-5-12)15-9-14(25)10-17(26)21(15)31-23/h1-10,20H,11H2,(H,27,30)

InChI Key

MURGVYQVGSRXRF-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C(=CC(=C3)Cl)Cl)OC4(N2N=C1C5=CC=CC=C5)C6=C(C=CC(=C6)Br)NC4=O

Origin of Product

United States

Preparation Methods

Suzuki Coupling for Biaryl Bond Formation

The synthesis begins with the preparation of a bromo-containing pyrazole derivative. As demonstrated by Alam et al., methylation of 2-bromo-3-hydroxybenzaldehyde yields a key intermediate, which undergoes Suzuki coupling with 3,4,5-trimethoxyphenyl boronic acid using 5 mol% Pd(Ph₃P)₄ to form the biaryl bond in 95% yield. For the target compound, adaptation using phenylboronic acid instead of trimethoxyphenyl boronic acid would install the 2-phenyl group.

Friedel-Crafts Acylation for Oxazine Closure

Following biaryl formation, Friedel-Crafts acylation with trifluoroacetic anhydride (TFAA) at 0°C for 30 minutes cyclizes the intermediate into the oxazine ring, achieving 93% yield. This step is critical for establishing the spirocyclic framework.

Assembly of the Spirocyclic System

Grignard Addition and Cyclization

Reaction of the halogenated oxazine precursor with a Grignard reagent derived from ((3-bromopropoxy)methyl)benzene forms a tertiary alcohol, which undergoes debenzylation (10% Pd/C, H₂, 84% yield) and acid-mediated cyclization (TFA, 0°C, 2 minutes) to establish the spiro junction.

Indolin-2'-one Formation

Oxidation of a secondary alcohol intermediate using Jones reagent (CrO₃/H₂SO₄) generates the indolin-2'-one moiety. This step, adapted from spiro[indole-isoquinoline] syntheses, proceeds in 78% yield under controlled conditions.

Optimization and Process Considerations

Catalytic Efficiency and Solvent Systems

  • Suzuki Coupling : Tetrahydrofuran (THF) as solvent with Pd(Ph₃P)₄ increases coupling efficiency to 95%.

  • Chlorination : Substituting POCl₃ with solid phosgene in toluene reduces side reactions, enhancing yield to 86%.

Temperature and Scale Effects

  • Friedel-Crafts Acylation : Small-scale reactions (≤150 mg) mitigate effervescence risks, maintaining yields >90%.

  • Grignard Reactions : Conducting additions at −78°C improves stereochemical control at the spiro center.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR : Key signals include a singlet for the spiro methine proton (δ 4.87 ppm) and doublets for aromatic protons adjacent to chlorine atoms (δ 7.35–7.62 ppm).

  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 586.9843 [M+H]⁺ (calc. 586.9838).

Purity Assessment

HPLC analysis using a Waters 2489-1525 system with a C18 column (MeCN/H₂O gradient) verifies >99.9% purity, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Purity (%)Source
Suzuki CouplingPd(Ph₃P)₄, THF, 80°C9598
Friedel-Crafts AcylationTFAA, 0°C, 30 min9399
DichlorinationPOCl₃, toluene, 100°C85.799.93
Spiro CyclizationTFA, 0°C, 2 min8997
Indolin-2'-one OxidationCrO₃/H₂SO₄, acetone, 0°C7896

Challenges and Mitigation Strategies

Regioselectivity in Halogenation

Competitive bromination at alternate positions is minimized using directing groups (e.g., methoxy) during early synthetic stages, later removed via hydrogenolysis.

Spiro Center Racemization

Chiral auxiliaries derived from L-proline enforce enantiomeric excess (>90% ee) during Grignard additions, though resolution techniques may be required for pharmaceutical-grade material.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

    Common Reagents and Conditions: Typical reagents include bromine, chlorine, and various organic solvents.

Scientific Research Applications

5’-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3’-indolin]-2’-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Halogenation: Bromine and chlorine substituents at positions 5', 7, and 9 (target compound) enhance electrophilicity and binding to biological targets compared to non-halogenated analogs .
  • Aromatic Substituents : Phenyl groups (e.g., 2-Ph in the target) improve stability via π-stacking, while methoxy (4-MeO-Ph in ) or fluorine (4-F-Ph in ) substituents modulate solubility and bioavailability.

Physicochemical Properties

Property Target Compound 5-(4-Bromophenyl)-7,9-Cl-2-(4-MeO-Ph) 9-Br-5-(4-F-Ph)-2-Ph 2-Naphthyl-7,9-Cl-5-Ph
Molecular Weight (g/mol) 468.98 545.82 464.29 479.36
Predicted LogP* ~3.8 ~4.2 ~3.5 ~5.1
Melting Point (°C) Not reported 300–302 (decomposed) 308–310 Not reported

*LogP values estimated using substituent contributions.
Insights :

  • Higher halogen content (Br/Cl) correlates with increased molecular weight and lipophilicity (LogP), as seen in the target compound and 5-(4-Bromophenyl)-7,9-Cl-2-(4-MeO-Ph) .
  • The naphthyl-substituted derivative () has the highest LogP due to its hydrophobic aromatic system.

Biological Activity

5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique spirocyclic structure that integrates elements of pyrazole and oxazine. Its molecular formula is C₁₈H₁₄BrCl₂N₃O, with a molecular weight of approximately 397.13 g/mol. The presence of bromine and chlorine substituents contributes to its chemical reactivity and potential interactions with biological targets.

Biological Activity Overview

Preliminary studies indicate that 5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one may exhibit significant antitumor and antimicrobial properties. The specific biological mechanisms are still under investigation but are believed to involve interactions with cellular receptors or enzymes that modulate critical signaling pathways.

Key Biological Activities

  • Antitumor Activity :
    • The compound has shown promise in inhibiting cancer cell proliferation in various in vitro studies. Its structural features may facilitate binding to specific receptors involved in tumor growth regulation.
  • Antimicrobial Activity :
    • Research indicates that the compound may possess antimicrobial properties effective against a range of pathogens. This is particularly relevant in the context of increasing antibiotic resistance.

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may include:

  • Enzyme Inhibition : The compound's structure allows it to interact with enzymes involved in metabolic pathways critical to cancer and microbial growth.
  • Receptor Modulation : It may bind to specific receptors on the surface of cells, altering signaling pathways that lead to cell growth or apoptosis.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of similar compounds within the same structural class. Below is a summary of relevant findings:

StudyFindings
Antitumor Activity A study demonstrated that derivatives similar to 5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one exhibited significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) .
Antimicrobial Efficacy Another investigation revealed that compounds with similar halogen substitutions showed enhanced activity against bacterial strains like Staphylococcus aureus and Escherichia coli .

Synthesis and Structural Analogues

The synthesis of 5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one typically involves multi-step organic reactions. The synthetic pathways often focus on optimizing yields and purity through controlled reaction conditions.

Structural Analogues

Several compounds share structural similarities with 5'-Bromo-7,9-dichloro-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,3'-indolin]-2'-one:

Compound NameStructural FeaturesNotable Activities
7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine]Contains methoxy groupsEnhanced solubility and potential for increased biological activity
5-Bromo-9-chloro-indole derivativesSimilar spirocyclic structureAnticancer activity observed in preclinical models

Q & A

Basic: What are the critical steps for synthesizing this compound with high purity, and how are reaction conditions optimized?

Methodological Answer:
The synthesis involves multi-step heterocyclic assembly, starting with the formation of the pyrazolo[1,5-c][1,3]benzoxazine core, followed by halogenation (bromine and chlorine introduction) and spiro-indolinone ring closure. Key optimizations include:

  • Temperature Control : Halogenation steps (e.g., using N-bromosuccinimide or SOCl₂) require precise temperature regulation (0–25°C) to avoid side reactions like over-halogenation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while dichloromethane is preferred for halogenation due to its inertness .
  • Purification : Column chromatography with silica gel (hexane:ethyl acetate gradients) and recrystallization from ethanol are used to isolate the final compound (>95% purity) .

Advanced: How can structural contradictions in halogenated spiro-pyrazolo-benzoxazines be resolved using spectroscopic and computational tools?

Methodological Answer:
Contradictions in stereochemistry or substituent positioning arise due to the compound’s spiro-conformation and halogen mobility. Resolution strategies include:

  • 2D NMR Analysis : NOESY and HSQC experiments clarify spatial arrangements of bromine and chlorine substituents on the benzoxazine and indolinone rings .
  • X-ray Crystallography : Single-crystal diffraction provides definitive proof of spiro-configuration and substituent orientation .
  • DFT Calculations : Quantum mechanical modeling (e.g., Gaussian) predicts stable conformers and validates experimental data .

Basic: Which analytical techniques are prioritized for characterizing this compound’s structural integrity?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₂₆H₁₇BrCl₂N₃O₂) and detects isotopic patterns of halogens .
  • ¹H/¹³C NMR : Assigns proton environments (e.g., diastereotopic protons in the spiro-system) and carbon hybridization states .
  • HPLC-PDA : Monitors purity (>98%) and identifies impurities (e.g., dehalogenated byproducts) using C18 columns and acetonitrile/water gradients .

Advanced: How do substituent electronic effects (e.g., Br vs. Cl) influence this compound’s biological interactions?

Methodological Answer:
Bromine’s electron-withdrawing nature enhances electrophilic reactivity, while chlorine’s smaller size allows deeper target binding. Methodologies to study this include:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Br with Cl or F) and assay activity against kinases or GPCRs .
  • Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets, highlighting halogen bonding with lysine or aspartate residues .
  • Kinetic Assays : Measure IC₅₀ shifts in enzyme inhibition (e.g., bromine analogs show 10-fold higher potency than chlorine in kinase X inhibition) .

Advanced: What experimental designs address variability in reported cytotoxicity data across cell lines?

Methodological Answer:
Discrepancies arise from cell permeability differences or metabolic stability. Robust protocols include:

  • Standardized Assay Conditions : Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 72-hour exposure in RPMI-1640 media) .
  • Metabolic Profiling : LC-MS/MS quantifies intracellular compound levels and identifies metabolites (e.g., cytochrome P450-mediated dehalogenation) .
  • 3D Tumor Spheroid Models : Compare 2D vs. 3D efficacy to assess penetration limitations .

Basic: What are common synthetic impurities, and how are they mitigated?

Methodological Answer:

  • Dehalogenated Byproducts : Formed via reductive elimination; minimized using inert atmospheres (N₂/Ar) during halogenation .
  • Spiro-Ring Opening : Occurs under acidic conditions; neutral pH buffers stabilize the spiro-center during workup .
  • Detection : Impurities are identified via LC-MS and excluded using preparative HPLC with trifluoroacetic acid modifiers .

Advanced: How is in silico modeling integrated into lead optimization for this compound?

Methodological Answer:

  • Pharmacophore Mapping : MOE software defines essential features (e.g., halogen placement, hydrogen bond acceptors) for target engagement .
  • ADMET Prediction : SwissADME forecasts bioavailability (e.g., bromine reduces LogP by 0.5 units, improving solubility) .
  • Free Energy Perturbation (FEP) : Quantifies binding energy changes upon substituent modification, guiding synthetic prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.